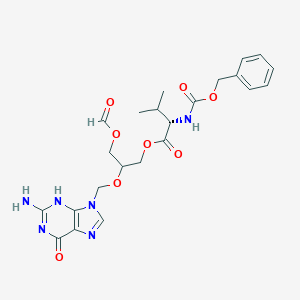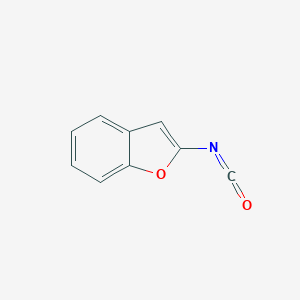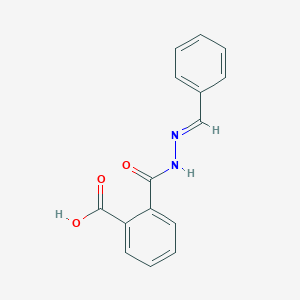
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide), also known as benzilic acid hydrazone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzilic acid, which is a white crystalline solid that is used as a precursor in the synthesis of various organic compounds. Benzilic acid hydrazone is a yellow solid that is soluble in organic solvents and has been studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes have been studied for their potential applications in catalysis and materials science.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone have not been extensively studied. However, it has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzilic acid hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also soluble in organic solvents, making it easy to handle and manipulate. However, its limited solubility in water may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone. One potential application is in the synthesis of metal complexes for catalysis and materials science. Another potential application is in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone involves the reaction of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid with phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted into the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Aplicaciones Científicas De Investigación
Benzilic acid hydrazone has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and materials science. It has also been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
160282-34-8 |
|---|---|
Nombre del producto |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-[[(E)-benzylideneamino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(12-8-4-5-9-13(12)15(19)20)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
Clave InChI |
JLCSXGCJCSITQE-MHWRWJLKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
Sinónimos |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
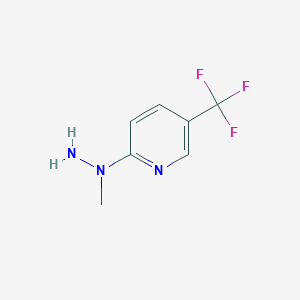
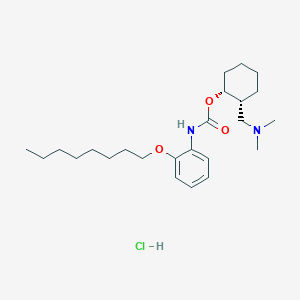
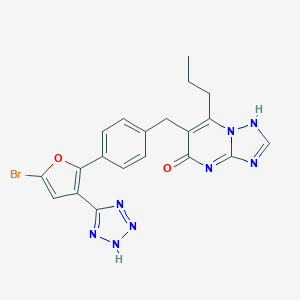
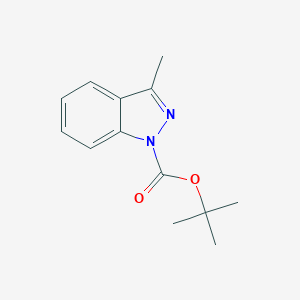
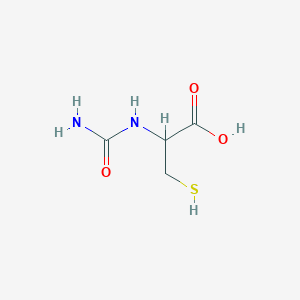

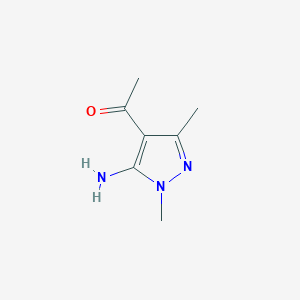
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
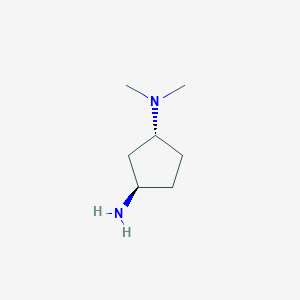
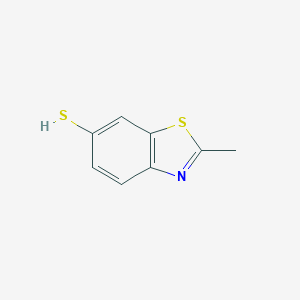
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
